Cas no 333799-86-3 (3-(2,4-difluorophenoxy)propan-1-amine)

3-(2,4-Difluorophenoxy)propan-1-amine is a fluorinated aromatic amine derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a difluorophenoxy group and a terminal amine, offering versatility as a building block for further functionalization. The fluorine substituents enhance electron-withdrawing properties, influencing reactivity in coupling reactions or as an intermediate in bioactive compound development. The propylamine linker provides flexibility for conjugation, making it useful in drug design or material science. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions and compatibility with common organic solvents further support its utility in synthetic chemistry workflows.
3-(2,4-difluorophenoxy)propan-1-amine structure
333799-86-3 structure
Product Name:3-(2,4-difluorophenoxy)propan-1-amine
CAS No:333799-86-3
MF:C9H11F2NO
MW:187.186549425125
CID:917899
PubChem ID:16791961
Update Time:2025-05-23

3-(2,4-difluorophenoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,3-(2,4-difluorophenoxy)-(9CI)
    • 3-(2,4-Difluoro-phenoxy)-propylamine
    • 3-(2,4-DIFLUOROPHENOXY)PROPAN-1-AMINE
    • 3-(2,4-difluorophenoxy)propan-1-amine
    • Inchi: 1S/C9H11F2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
    • InChI Key: OOUXIVXPTPWLAR-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OCCCN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Topological Polar Surface Area: 35.2

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Additional information on 3-(2,4-difluorophenoxy)propan-1-amine

3-(2,4-Difluorophenoxy)Propan-1-Amine: A Comprehensive Overview

3-(2,4-Difluorophenoxy)Propan-1-Amine, also known by its CAS Registry Number 333799-86-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenoxy group with a primary amine functionality, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

The molecular structure of 3-(2,4-Difluorophenoxy)Propan-1-Amine consists of a central propane chain attached to a 2,4-difluorophenoxy group at one end and an amine group at the other. The presence of fluorine atoms in the aromatic ring introduces electronic effects that enhance the compound's reactivity and stability. Recent studies have highlighted its potential as a building block for constructing functional polymers and coatings with tailored properties.

In terms of chemical properties, 3-(2,4-Difluorophenoxy)Propan-1-Amine exhibits excellent solubility in polar solvents due to its amine functionality. Its ability to undergo nucleophilic substitution reactions has made it a key intermediate in the synthesis of biologically active molecules. For instance, researchers have utilized this compound to develop novel antibiotics with enhanced efficacy against multidrug-resistant bacterial strains.

The synthesis of 3-(2,4-Difluorophenoxy)Propan-1-Amine typically involves a multi-step process that includes nucleophilic aromatic substitution and subsequent amination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the overall cost and environmental impact.

Applications of 3-(2,4-Difluorophenoxy)Propan-1-Amine

Pharmaceuticals: The compound has found extensive use in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key biological pathways makes it an attractive candidate for developing next-generation therapeutics.

Materials Science: In the field of materials science, 3-(2,4-Difluorophenoxy)Propan-1-Amine serves as a precursor for synthesizing high-performance polymers with improved mechanical and thermal properties. These materials are being explored for applications in aerospace and automotive industries.

Latest Research Findings:

A groundbreaking study published in 2023 demonstrated the use of 3-(2,4-Difluorophenoxy)Propan-1-Amine as a key component in developing advanced drug delivery systems. Researchers reported that incorporating this compound into polymeric nanoparticles significantly enhanced drug loading capacity and controlled release profiles.

In another notable development, scientists have successfully utilized this compound to synthesize novel fluorinated polymers with exceptional resistance to UV degradation. These materials hold promise for applications in optoelectronics and photovoltaics.

Safety and Environmental Considerations:

Handling Guidelines: While working with CAS No 333799-86-3, it is essential to follow standard laboratory safety protocols to minimize exposure risks. Proper ventilation and personal protective equipment are recommended during handling.

Environmental Impact: Recent studies have assessed the environmental fate of this compound and its potential impact on aquatic ecosystems. Results indicate that under controlled conditions, the compound undergoes rapid biodegradation without posing significant risks to aquatic life.

In conclusion, 3-(2,4-Difluorophenoxy)Propan-1-Amine (CAS No 333799-86-3) stands as a pivotal compound in modern chemistry with diverse applications across multiple disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers striving to develop innovative solutions in pharmaceuticals, materials science, and beyond.

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